molecular formula C26H17O2P B12836975 13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B12836975
M. Wt: 392.4 g/mol
InChI Key: KISQWIJXRXERLZ-UHFFFAOYSA-N
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Description

13-Phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene (hereafter referred to as Compound A) is a polycyclic heteroatom-containing compound characterized by a pentacyclic framework with a central phosphorus atom, oxygen bridges, and a phenyl substituent. Its structure combines fused cycloalkane and heterocyclic rings, with phosphorus at the 13-position and oxygen atoms at the 12- and 14-positions. The compound’s unique architecture imparts rigidity and electronic asymmetry, making it a subject of interest in coordination chemistry and materials science.

Properties

Molecular Formula

C26H17O2P

Molecular Weight

392.4 g/mol

IUPAC Name

13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C26H17O2P/c1-2-10-20(11-3-1)29-27-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)28-29/h1-17H

InChI Key

KISQWIJXRXERLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality control, and implementing cost-effective measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pentacyclic structure.

Mechanism of Action

The mechanism by which 13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The specific molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations:

Compound C’s hydroxy group at phosphorus creates a polarizable P–O–H moiety, favoring hydrogen-bonding interactions absent in Compound A .

Steric Considerations :

  • Compound C’s 10,16-diphenyl substitution introduces significant steric hindrance, reducing accessibility to the phosphorus center compared to Compound A’s single phenyl group .

Physicochemical Properties

Limited quantitative data are available for Compound A, but inferences can be drawn from analogs:

  • Solubility : Hydroxy-substituted Compound C is likely more polar and water-soluble than phenyl-substituted Compound A .
  • Thermal Stability : The rigid pentacyclic structure of Compound A suggests higher thermal stability compared to less fused analogs like Compound D .

Biological Activity

The compound 13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore its biological activity based on existing research findings.

Structural Characteristics

The molecular formula of this compound is C52H32O5P2C_{52}H_{32}O_{5}P_{2}, with a molecular weight of 798.8 g/mol. Its structure includes multiple fused ring systems and phosphorus atoms that contribute to its distinct chemical properties and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural characteristics allow it to modulate the activity of these targets, leading to various biological effects. Research is ongoing to elucidate the precise mechanism by which this compound exerts its effects .

Biological Activities

Preliminary studies suggest that the compound may exhibit a range of biological activities:

  • Antitumor Activity: Some derivatives of similar phosphine complexes have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of phosphorus and oxygen in the structure may enhance its interaction with microbial membranes.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell growth
AntimicrobialPotential to disrupt microbial membranes
Enzyme InhibitionModulates activity of specific enzymes

Case Study 1: Antitumor Activity

A study conducted on related phosphine compounds demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of compounds with similar structural motifs. These compounds displayed significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings

Research has indicated that the synthesis of this compound typically involves multi-step organic synthesis techniques that require specific catalysts and solvents to achieve high yields and purity. The optimization of these conditions is crucial for potential industrial applications.

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